molecular formula C₇¹³CH₁₅NO₆ B1157503 N-Acetyl-D-[2-13C]mannosamine

N-Acetyl-D-[2-13C]mannosamine

Cat. No.: B1157503
M. Wt: 222.2
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-D-[2-13C]mannosamine (ManNAc) is a stable isotope-labeled form of N-acetyl-D-mannosamine, a crucial monosaccharide and the first committed biological precursor in the biosynthesis of sialic acids (N-acetylneuraminic acid, Neu5Ac) . Sialic acids are negatively charged, terminal monosaccharides on glycoproteins and glycolipids that play vital roles in cellular communication, immune response, and pathogen recognition . The carbon-13 label at the C2 position makes this compound an indispensable tool for tracing metabolic pathways and studying the biosynthesis and function of sialic acids in various research models. In research, this labeled ManNAc is incorporated into the sialylation pathway. It is phosphorylated to ManNAc-6-phosphate and subsequently converted into N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid . By facilitating this biosynthesis, it helps maintain and enhance the functions of glycoproteins and glycolipids. Its primary research value lies in metabolic tracing and the study of sialylation in congenital disorders of glycosylation, such as GNE myopathy—a rare genetic muscle disorder caused by mutations in the GNE gene, which is crucial for sialic acid synthesis . Supplementation with ManNAc has shown promise in preclinical studies to restore normal sialic acid levels and improve muscle function . Furthermore, ManNAc and its analogs are widely used in metabolic engineering to remodel cell surfaces. Researchers utilize these compounds to incorporate unnatural functional groups into cell-surface sialic acids, allowing for selective chemical modification, targeted antibody delivery, and the study of specific biological processes like neuronal development and tumor metastasis . Beyond eukaryotic systems, studies in parasites like Plasmodium falciparum have explored the incorporation of analogs like mannosamine into glycosylphosphatidylinositol (GPI) anchors, highlighting its utility in probing diverse glycosylation pathways . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₇¹³CH₁₅NO₆

Molecular Weight

222.2

Synonyms

2-Acetamido-2-deoxy-D-[2-13C]mannose

Origin of Product

United States

Synthetic Methodologies for N Acetyl D 2 13c Mannosamine and Analogous Labeled Derivatives

Chemoenzymatic Synthesis Routes for Site-Specific [2-¹³C] Labeled N-Acetyl-D-Mannosamine

Chemoenzymatic methods provide an efficient and highly specific approach for the synthesis of isotopically labeled N-acetyl-D-mannosamine. These routes often leverage the substrate specificity of enzymes to achieve targeted labeling that is challenging to accomplish through purely chemical means.

A primary chemoenzymatic strategy involves the use of N-acyl-D-glucosamine 2-epimerase, which catalyzes the reversible interconversion of N-acetyl-D-glucosamine (GlcNAc) and ManNAc. google.comresearchgate.net This enzymatic epimerization can be conducted in a medium containing a ¹³C-labeled precursor, leading to the incorporation of the isotope at the desired C-2 position. For instance, starting with a custom-synthesized N-acetyl-D-[2-¹³C]glucosamine, the epimerase can facilitate its conversion to N-acetyl-D-[2-¹³C]mannosamine. While the equilibrium of this reaction often favors GlcNAc, separation techniques can be employed to isolate the desired ManNAc product. google.com

Another significant chemoenzymatic route utilizes sialic acid aldolase (B8822740) (N-acetylneuraminate lyase or NanA). nih.govacs.org This enzyme catalyzes the reversible aldol (B89426) condensation of pyruvate (B1213749) and ManNAc to form N-acetylneuraminic acid (Neu5Ac or sialic acid). nih.govacs.org By driving the reaction in reverse (cleavage of Neu5Ac), one can produce ManNAc. If the synthesis starts with a precursor where the carbon skeleton of what will become ManNAc is appropriately labeled, labeled ManNAc can be generated. For example, using a specifically labeled Neu5Ac derivative allows for the enzymatic generation of a correspondingly labeled ManNAc. The equilibrium of the aldolase reaction typically favors the cleavage of sialic acid, making this a viable synthetic direction. nih.govumich.edu

Furthermore, multi-enzyme cascade reactions can be designed for the one-pot synthesis of labeled sialosides, which can be subsequently broken down to yield labeled ManNAc. researchgate.net These cascades can involve several enzymes, such as an epimerase, a synthetase, and a transferase, to build complex carbohydrates from simpler, isotopically labeled starting materials. researchgate.net

The choice of enzyme is critical. For instance, sialic acid aldolases from different sources, such as Pasteurella multocida (PmNanA) and Escherichia coli (EcNanA), exhibit different substrate specificities and expression levels, which can be advantageous for synthesizing specific ManNAc derivatives. nih.gov

Chemical Synthesis Pathways for [2-¹³C] Isotopic Incorporation into N-Acetyl-D-Mannosamine

Purely chemical methods offer versatility in the synthesis of N-acetyl-D-[2-¹³C]mannosamine, providing routes that are independent of enzymatic constraints. These methods often involve multiple steps with careful protection and deprotection of functional groups.

A common chemical approach is the epimerization of the more readily available N-acetyl-D-glucosamine (GlcNAc). google.comgoogle.com This can be achieved through base-catalyzed epimerization at pH levels above 9, using bases like sodium hydroxide, potassium hydroxide, or basic ion exchange resins. google.com To introduce the ¹³C label at the C-2 position, the synthesis would start with a correspondingly labeled GlcNAc precursor. The challenge with this method lies in controlling the equilibrium, which favors the starting material, thus necessitating efficient purification to isolate N-acetyl-D-mannosamine. google.com

Another chemical pathway involves the cyclization of a glucose derivative to an oxazoline (B21484) intermediate. This can then be hydrolyzed and isomerized to yield the mannose configuration. google.com By using a starting material with a ¹³C label at the C-2 position of the glucose ring, the label is retained throughout the synthetic sequence, ultimately yielding N-acetyl-D-[2-¹³C]mannosamine.

More complex, multi-step syntheses can also be employed to build the molecule from smaller, labeled fragments, offering precise control over the position of the isotopic label. For instance, the synthesis could start from a labeled C2-synthon which is then incorporated into a larger carbohydrate scaffold.

Preparation of Membrane-Permeable Derivatives (e.g., Peracetylated Forms) for Intracellular Delivery in Cellular Studies

For N-acetyl-D-[2-¹³C]mannosamine to be effectively used as a tracer in cellular studies, it must be able to cross the cell membrane. Due to its polar nature, ManNAc itself has limited membrane permeability. To overcome this, membrane-permeable derivatives are prepared, with peracetylation being a common strategy.

Peracetylation involves the acetylation of the free hydroxyl groups of N-acetyl-D-[2-¹³C]mannosamine. This process masks the polar hydroxyl groups with nonpolar acetyl groups, rendering the molecule more lipophilic and thus enhancing its ability to diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the acetyl groups, releasing the N-acetyl-D-[2-¹³C]mannosamine, which can then enter the sialic acid biosynthetic pathway.

The synthesis of peracetylated N-acetyl-D-[2-¹³C]mannosamine is typically achieved by treating the labeled ManNAc with an acetylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine (B92270) or a Lewis acid. The reaction conditions are generally mild to avoid degradation of the carbohydrate. Following the reaction, the peracetylated product can be purified using chromatographic techniques. These peracetylated derivatives are crucial tools for metabolic glycoengineering, allowing researchers to introduce isotopically labeled precursors into cells to study the dynamics of sialoglycan biosynthesis.

Analytical Verification of Isotopic Purity and Positional Labeling for Tracer Applications

Ensuring the isotopic purity and the precise location of the ¹³C label in N-acetyl-D-[2-¹³C]mannosamine is paramount for its use in tracer studies. Several analytical techniques are employed to verify these critical parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for this purpose. ¹³C-NMR spectroscopy directly detects the ¹³C nucleus. For N-acetyl-D-[2-¹³C]mannosamine, a significantly enhanced signal will be observed for the C-2 carbon compared to the natural abundance signal, confirming the enrichment. The chemical shift of this signal confirms that the label is at the C-2 position. For example, the chemical shift of the carbon linked to an azido (B1232118) group in a related compound was observed at 48.29 ppm, while the carbon linked to chlorine was at 41.52 ppm, demonstrating the sensitivity of NMR to the chemical environment. nih.gov

Proton (¹H) NMR Spectroscopy is also valuable. The presence of the ¹³C label at C-2 will cause splitting of the signal of the directly attached proton (H-2) due to one-bond ¹³C-¹H coupling, resulting in a characteristic doublet. This provides further confirmation of the label's position.

Mass Spectrometry (MS) is another essential technique. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the labeled compound, confirming the incorporation of the heavier ¹³C isotope. By comparing the mass of the labeled compound to its unlabeled counterpart, the number of incorporated ¹³C atoms can be confirmed. For instance, HRMS was used to confirm the mass of a synthesized sialyl Tn analog. nih.gov

Capillary Electrophoresis (CE) can be used to assess the purity of the final product and to monitor the progress of enzymatic synthesis reactions. nih.gov This technique separates compounds based on their charge and size, allowing for the quantification of the desired product and any remaining starting materials or byproducts. nih.gov

The combination of these analytical methods provides a comprehensive characterization of the synthesized N-acetyl-D-[2-¹³C]mannosamine, ensuring its suitability for use in demanding tracer applications where isotopic and positional purity are critical for obtaining accurate and reliable results.

Advanced Spectroscopic and Chromatographic Techniques for 2 13c Tracer Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Labeled Glycans and Metabolites

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. nih.gov For 13C-labeled compounds, NMR can directly detect the 13C nucleus, offering a clear window into the metabolic fate of the tracer molecule. nih.gov Its ability to provide positional information on the 13C label makes it particularly effective for analyzing the complex structures of glycans and their metabolic intermediates. nih.gov

13C-NMR Chemical Shift Analysis in Glycan Structural Elucidation

Researchers can compare the 13C chemical shifts of the labeled glycan with data from known structures to elucidate its primary structure. nih.gov The formation of a glycosidic linkage causes predictable changes in the chemical shifts of the carbons involved in the bond (α- and β-effects), which helps in determining the linkage position and stereochemistry. glycoscience.ru For instance, the chemical shift of the C2 carbon in a sialic acid residue derived from N-Acetyl-D-[2-13C]mannosamine will differ depending on whether it is part of an α-2,3 or α-2,6 linkage, providing crucial structural information. nih.gov

Table 1: Representative 13C Chemical Shifts for N-Acetyl-D-mannosamine and Related Structures

Carbon AtomN-Acetyl-D-mannosamine (Predicted)Notes
C195.83 ppmAnomeric carbon, highly sensitive to configuration.
C256.78 ppmSite of 13C labeling and N-acetylation.
C374.75 ppm
C479.04 ppm
C569.46 ppm
C663.08 ppmPrimary alcohol carbon.
Acetyl C=O178.43 ppmCarbonyl carbon of the acetyl group.
Acetyl CH324.75 ppmMethyl carbon of the acetyl group.

Note: Data is based on predicted values for the free monosaccharide in solution. Chemical shifts will change upon incorporation into a glycan chain. Source: Biological Magnetic Resonance Bank. bmrb.io

Multidimensional 1H-13C Correlation Experiments (e.g., HSQC, HMBC) for Labeled Glycosylation Intermediates

While 1D 13C-NMR is useful, complex biological mixtures often lead to spectral overlap. nih.gov Multidimensional NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, address this by correlating the 13C nuclei with their attached protons, resolving signals across two dimensions. acs.org

HSQC: This experiment detects correlations between a carbon atom and the proton(s) directly bonded to it (¹J C-H coupling). researchgate.netdiva-portal.org When analyzing metabolites from this compound, an HSQC spectrum would show a strong cross-peak connecting the 13C signal of the C2 position with the signal of its attached proton (H2). This allows for unambiguous assignment of the H2 resonance and confirms the location of the label. researchgate.net

HMBC: This experiment detects longer-range correlations between a carbon atom and protons that are two or three bonds away (²J C-H and ³J C-H couplings). researchgate.net This is particularly valuable for piecing together the structure of glycosylation intermediates. For example, an HMBC experiment could show a correlation from the labeled C2 of a mannosamine-derived residue to protons on an adjacent sugar or within the aglycone, helping to establish connectivity and sequence in a glycan chain. nih.gov

These correlation experiments are essential for tracing the metabolic conversion of this compound into downstream products like CMP-sialic acid and its subsequent transfer onto glycoproteins. nih.gov

Quantitative NMR Approaches for Metabolic Flux Determination

Beyond structural analysis, NMR can be used to quantify the rate of metabolic reactions, a field known as metabolic flux analysis. springernature.comnih.gov By measuring the rate of 13C enrichment in downstream metabolites over time, researchers can determine the flux through a specific metabolic pathway. nih.gov

Using this compound as a tracer, one can monitor the appearance of the 13C label in sialic acid and sialylated glycoconjugates. The intensity of the 13C-edited NMR signal is proportional to the concentration of the labeled metabolite. By acquiring spectra at different time points after introducing the tracer, a kinetic profile of label incorporation can be constructed. springernature.commdpi.com This data, when fitted to metabolic models, allows for the calculation of absolute reaction rates within the sialic acid biosynthesis pathway. springernature.com This quantitative approach provides a dynamic view of cellular metabolism that is not achievable with steady-state measurements alone.

Mass Spectrometry (MS) for Quantitative Tracing of 13C-Labeled Compounds

Mass spectrometry is another cornerstone technique for metabolic studies, offering exceptional sensitivity and the ability to analyze complex mixtures. youtube.com MS measures the mass-to-charge ratio (m/z) of ions, making it ideal for distinguishing between unlabeled (containing 12C) and labeled (containing 13C) compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolic Profiling

Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of LC with the detection sensitivity of MS, making it a premier tool for targeted metabolomics. columbia.edulcms.cz When this compound is introduced into a biological system, LC-MS/MS can be used to track its conversion into various downstream metabolites.

The process involves:

Chromatographic Separation: An LC column separates the complex mixture of cellular metabolites based on their physicochemical properties. researchgate.net

Ionization: The separated metabolites are ionized, typically using electrospray ionization (ESI).

Mass Analysis: The mass spectrometer measures the m/z of the parent ions. A metabolite derived from this compound will have an m/z that is one unit higher than its unlabeled counterpart, allowing for easy differentiation.

Tandem MS (MS/MS): Parent ions are fragmented, and the m/z of the resulting fragment ions are measured. This provides structural information and enhances specificity, confirming the identity of the metabolite and the position of the label.

By monitoring specific mass transitions for the labeled precursor and its expected products (e.g., N-Acetyl-[2-13C]neuraminic acid), LC-MS/MS can provide highly sensitive and quantitative data on the metabolic fate of the tracer. tmiclinode.com

Table 2: Illustrative Mass Transitions for LC-MS/MS Tracing of this compound Metabolism

CompoundPrecursor Ion (m/z)Product Ion (m/z)Description
N-Acetyl-D-mannosamine221.1VariousUnlabeled precursor.
This compound222.1VariousLabeled precursor, +1 Da shift.
N-Acetylneuraminic acid (Neu5Ac)308.1VariousUnlabeled product.
N-Acetyl-[2-13C]neuraminic acid309.1VariousLabeled product, +1 Da shift.

Note: The specific m/z values and fragmentation patterns depend on the ionization mode and instrument settings. This table is for illustrative purposes.

Isotope Ratio Mass Spectrometry (IRMS) in Metabolic Flux Analysis

In the context of a tracer study with this compound, IRMS can be used to determine the total incorporation of the 13C label into a larger pool, such as total cellular glycoproteins or specific monosaccharides isolated from them. The technique typically involves separating the compound of interest (e.g., via gas chromatography), combusting it to CO2, and then measuring the 13CO2/12CO2 ratio with very high precision. researchgate.net This ratio directly reflects the degree of isotopic enrichment.

This approach is particularly useful for determining fluxes in larger-scale experiments where very low levels of isotopic enrichment need to be accurately quantified. nih.govresearchgate.net By comparing the 13C enrichment in different metabolic pools, researchers can gain a holistic view of how the carbon from this compound is distributed throughout the metabolic network.

Advanced MS Techniques for Analysis of Labeled Glycoproteins and Glycolipids

The analysis of glycoproteins and glycolipids labeled with stable isotopes like this compound benefits significantly from advanced mass spectrometry (MS) techniques. These methods allow for the detailed characterization and quantification of complex glycosylation patterns. aspariaglycomics.com MS-based glycomics provides high-throughput profiling of N-glycans, O-glycans, glycopeptides, and glycolipids with high sensitivity and accuracy. aspariaglycomics.com Common approaches include matrix-assisted laser desorption/ionization (MALDI-MS) and electrospray ionization (ESI-MS), often coupled with liquid chromatography (LC-MS) for enhanced separation and structural confirmation. aspariaglycomics.comnih.gov

Tandem MS (MS/MS) is particularly crucial for in-depth structural analysis, providing fragmentation data that helps elucidate complex glycosylation patterns and distinguish between isomers. aspariaglycomics.com For instance, Isotope-targeted glycoproteomics (IsoTaG) represents an innovative strategy that combines metabolic labeling, chemical enrichment, and isotopic coding to facilitate the analysis of intact N- and O-glycopeptides. nih.gov In this method, a specialized probe can be used to tag metabolically labeled glycoproteins, which aids in the targeted assignment of labeled glycopeptides during MS analysis. nih.gov

Enrichment techniques are often employed prior to MS analysis to isolate glycoproteins or glycopeptides from complex biological samples. nih.gov Methods such as hydrophilic interaction liquid chromatography (HILIC) and the use of lectins are widely used for this purpose. nih.govnih.gov Derivatization techniques, including permethylation, can also be used to improve the detection and ionization efficiency of glycans. aspariaglycomics.comacs.org

MS TechniqueAdvantagesConsiderationsReference
MALDI-MS Rapid, high-throughput screening of samples.Lower sensitivity for minor glycan species; cannot distinguish isomers. aspariaglycomics.com
ESI-MS Enhanced sensitivity; allows detailed structural characterization of composition and linkage when paired with UHPLC.Requires coupling with a separation technique like liquid chromatography for complex samples. aspariaglycomics.com
Tandem MS (MS/MS) Provides in-depth fragmentation data for structural elucidation and distinguishing isomers.Complex fragmentation patterns can be challenging to interpret without specialized software. aspariaglycomics.com

High-Resolution Chromatographic Separations Coupled with Isotope Detection

Coupling high-resolution chromatographic separation with mass spectrometry is essential for the analysis of metabolites in stable isotope tracer studies. This combination allows for the precise quantification of isotopically labeled compounds and provides insights into metabolic pathways. nih.gov Liquid chromatography is the preferred method for separating complex mixtures of metabolites prior to MS analysis. nih.gov Techniques like reversed-phase chromatography and HILIC offer complementary results, and combining data from both can maximize the coverage of a target glycoprotein's sequence. acs.org

High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap instruments, is particularly powerful for stable isotope-resolved metabolomics. nih.gov For example, a method using liquid chromatography-hybrid quadrupole/Orbitrap HRMS with parallel reaction monitoring has been developed to simultaneously quantify acyl-CoA thioesters and measure the incorporation of 13C atoms from metabolic precursors like [13C6]-glucose. nih.gov This approach enables the precise determination of both the relative pool size and the isotopic enrichment of specific metabolites, which is critical for understanding metabolic flux. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Separation of Labeled Sugar Metabolites

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for analyzing complex biological samples, such as those containing labeled sugar metabolites. By using columns with smaller particle sizes (e.g., 1.7 µm), UHPLC provides improved resolution, faster analysis speeds, and greater sensitivity. nih.gov These characteristics are especially beneficial for resolving the complex matrices found in metabolomic studies. nih.gov

When coupled with mass spectrometry (UHPLC-MS), the technique becomes a powerful tool for identifying and quantifying metabolites. nih.govresearchgate.net For the analysis of polar compounds like sugar phosphates, which can be difficult to separate using standard reversed-phase columns, hydrophilic interaction liquid chromatography (HILIC) is often employed. nih.govresearchgate.net HILIC has been successfully used as a robust platform for the separation of labeled glycans, including high mannose and multiply sialylated species. nih.gov In some cases, chemical derivatization of sugar metabolites is performed prior to UHPLC analysis to improve separation and detection. researchgate.net

Chromatographic ModePrinciple of SeparationApplication in Sugar Metabolite AnalysisReference
Reversed-Phase (RP) Separates molecules based on hydrophobicity.Suitable for less polar metabolites; often used in combination with other methods for comprehensive coverage. labcompare.com
Hydrophilic Interaction (HILIC) Separates polar compounds based on partitioning between a polar stationary phase and a less polar mobile phase.Excellent for retaining and separating highly polar sugar metabolites and labeled glycans. nih.govresearchgate.net
Mixed-Mode Combines multiple separation mechanisms (e.g., reversed-phase and ion-exchange).Can be used to retain and separate phosphorylated sugars like glucose 6-phosphate and fructose (B13574) 6-phosphate. sielc.com

Ion-Exclusion Chromatography for Carbohydrate Analysis

Ion-exclusion chromatography is a valuable technique for separating carbohydrates and related compounds. This method can achieve separations based on multiple interaction modes, including ion-exchange, ion-exclusion, size exclusion, and partitioning. windows.net It is particularly effective for separating charged molecules from neutral ones.

A specific application of this technique has been demonstrated for the separation of N-acetylmannosamine and N-acetylglucosamine. nih.gov The method involves chromatography on a cation-exchange resin column (Dowex 50W-X2) using a borate (B1201080) buffer. nih.gov The separation mechanism is based on the principle that in a borate solution, N-acetylmannosamine forms a negatively charged complex and is thus excluded from the negatively charged resin matrix, eluting early. nih.gov In contrast, N-acetylglucosamine remains largely as a neutral, free sugar and can access the porous resin, resulting in a later elution time. nih.gov This separation is therefore achieved through a combination of ion exclusion and gel permeation effects. nih.gov This approach has also been shown to be effective for separating other sugar derivatives, such as glucose and glucose 6-phosphate. nih.gov

Applications in Elucidating Glycan Metabolic Pathways and Enzymatic Mechanisms

Investigation of Sialic Acid Biosynthesis and Salvage Pathways Utilizing [2-13C]N-Acetyl-D-Mannosamine

N-Acetyl-D-mannosamine (ManNAc) is a critical precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on many glycoproteins and glycolipids. The use of [2-13C]ManNAc has been instrumental in dissecting the steps of this vital pathway.

Tracing Carbon Flow from [2-13C]ManNAc into N-Acetylneuraminic Acid (Neu5Ac) and Downstream Sialylated Glycoconjugates

The strategic placement of the 13C label at the second carbon position of ManNAc allows for the direct tracking of this carbon atom as it is incorporated into N-acetylneuraminic acid (Neu5Ac) and subsequently into more complex glycoconjugates. This process begins with the enzymatic conversion of [2-13C]ManNAc.

In a typical experimental setup, cells or organisms are cultured in media supplemented with [2-13C]ManNAc. Following incubation, cellular components are harvested, and the glycans are isolated. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are then employed to detect the 13C label in Neu5Ac and sialylated glycoproteins. For instance, the enzymatic synthesis of 13C-labeled Neu5Ac has been achieved by reacting [2-13C]ManNAc with 13C-pyruvate using the enzyme NeuAc aldolase (B8822740). This labeled Neu5Ac can then be activated to CMP-NeuAc and transferred to glycoproteins by sialyltransferases. The presence of the 13C label in specific glycan structures provides definitive evidence of the metabolic flux through the sialic acid biosynthesis pathway.

Mechanistic Studies of UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE) Activity using Labeled Substrates

The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) plays a pivotal role in the initial steps of sialic acid biosynthesis. The epimerase domain of GNE catalyzes the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc. While studies have extensively detailed the mechanism of this epimerization, the use of specifically labeled substrates like [2-13C]ManNAc can provide deeper insights into the reverse reaction and the enzyme's kinetics.

By supplying [2-13C]ManNAc to a system containing GNE, researchers can monitor the conversion back to [2-13C]UDP-GlcNAc, although this reverse reaction is not the primary physiological direction. More importantly, the kinase domain of GNE phosphorylates ManNAc at the 6-position to form ManNAc-6-phosphate. Using [2-13C]ManNAc allows for precise tracking of this phosphorylation event and can be used to study the enzyme's substrate specificity and the regulatory mechanisms that govern its activity, such as feedback inhibition by CMP-Neu5Ac.

EnzymeSubstrateProductRole of [2-13C]ManNAc in Mechanistic Studies
UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE) UDP-GlcNAc, ManNAcManNAc, ManNAc-6-PhosphateAllows for the study of the reverse epimerase reaction and provides a traceable substrate for investigating the kinetics and regulation of the kinase activity.
N-Acetylneuraminic Acid Aldolase N-Acetylneuraminic AcidN-Acetyl-D-mannosamine, Pyruvate (B1213749)Serves as a labeled substrate to probe the stereospecificity and catalytic mechanism of the aldol (B89426) cleavage and condensation reactions.

Characterization of N-Acetylneuraminic Acid Aldolase Activity and Substrate Specificity

N-Acetylneuraminic acid aldolase (also known as N-acetylneuraminate lyase) catalyzes the reversible cleavage of Neu5Ac to form pyruvate and ManNAc. This enzyme is crucial for both the degradation and synthesis of sialic acids. The use of [2-13C]ManNAc in conjunction with unlabeled or labeled pyruvate allows for detailed investigations into the stereochemistry and mechanism of the carbon-carbon bond formation in the synthesis of Neu5Ac.

When [2-13C]ManNAc and pyruvate are incubated with N-acetylneuraminic acid aldolase, the resulting [2-13C]Neu5Ac can be analyzed to confirm the stereospecificity of the reaction. Furthermore, by using derivatives of ManNAc with modifications at other positions while retaining the [2-13C] label, researchers can probe the substrate specificity of the aldolase. For example, studies have shown that this enzyme can accept a variety of ManNAc analogs, and the presence of the 13C label provides a convenient handle for tracking the success of the condensation reaction.

Exploration of Interconnections and Cross-Talk between Different Glycosylation Pathways

The metabolic pathways that produce the building blocks for glycosylation are interconnected. For instance, there is known cross-talk between the hexosamine biosynthesis pathway (which produces UDP-GlcNAc) and the sialic acid biosynthesis pathway. While direct studies utilizing [2-13C]ManNAc to explore these interconnections are not extensively documented in the provided search results, the principle of isotopic labeling is well-suited for such investigations.

Metabolic labeling with [2-13C]ManNAc could potentially reveal if the carbon backbone of ManNAc can be redirected into other glycosylation pathways under specific cellular conditions. For example, if cells were fed [2-13C]ManNAc, the appearance of the 13C label in other hexosamines like N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) within cellular glycans would indicate metabolic cross-talk. Such studies are crucial for a complete understanding of how cells regulate the flux of monosaccharides to build a diverse array of complex glycans. Research has demonstrated that metabolic cross-talk can be exploited for labeling purposes; for instance, N-azidoacetylgalactosamine can be converted to UDP-N-azidoacetylglucosamine and used to label O-GlcNAcylated proteins. This highlights the potential for similar investigations using isotopically labeled sugars like [2-13C]ManNAc.

De Novo Synthesis and Remodeling Dynamics of Specific Glycoproteins and Glycolipids

The ability to trace the incorporation of [2-13C]ManNAc into sialylated glycoconjugates allows for the study of the de novo synthesis and turnover of specific glycoproteins and glycolipids. By introducing the labeled precursor and monitoring the appearance of the 13C label in specific macromolecules over time, researchers can gain insights into the dynamics of glycan biosynthesis and remodeling.

Research on Cellular and Biological System Glycosylation Dynamics Through Isotopic Labeling

Metabolic Labeling and Tracing in In Vitro Cell Culture Models

Metabolic labeling with N-Acetyl-D-[2-13C]mannosamine provides a non-invasive method to study the biosynthesis of sialic acids in living cells. By supplying this labeled precursor in the culture medium, it is taken up by cells and converted into its corresponding CMP-sialic acid derivative. This activated sugar is then incorporated into glycoproteins and glycolipids by sialyltransferases in the Golgi apparatus. The presence of the 13C isotope allows for the differentiation of newly synthesized glycans from the pre-existing ones, enabling the tracing of their metabolic fate.

Various mammalian cell lines have been instrumental in elucidating the metabolic pathways of sialic acid biosynthesis using N-acetyl-D-mannosamine and its analogs.

Chinese Hamster Ovary (CHO) Cells: In CHO-K1 cells, the addition of N-acetyl-D-mannosamine has been shown to effectively reduce the proportion of high-mannose N-glycans on monoclonal antibodies. A study demonstrated a concentration-dependent decrease in the Man5 glycan variant, with a reduction from 8.9% to as low as 2.9% without negatively impacting cell growth or metabolism. nih.gov This suggests that providing an exogenous source of a sialic acid precursor can modulate the glycosylation profile of recombinant proteins. While this study used the unlabeled compound, the use of this compound would allow for the direct tracing of the carbon into the sialic acid residues of the mature glycoprotein, providing a quantitative measure of the flux through this pathway.

Human Embryonic Kidney (HEK) Cells: Studies on HEK cells have not been identified in the available search results.

B16-F10 Melanoma Cells: Research on B16-F10 melanoma cells has not been identified in the available search results.

Jurkat Cells: The human T lymphoma cell line, Jurkat, has been used to study the metabolic flux and biological effects of N-acetyl-D-mannosamine analogs. These studies have provided insights into how modifications to the N-acyl group of mannosamine (B8667444) can influence the efficiency of sialic acid production and even induce apoptosis. dtic.mil For instance, analogs of N-acetyl-D-mannosamine have been shown to inhibit cell surface sialylation in Jurkat cells in a dose-dependent manner. nih.govresearchgate.net The use of this compound in such studies would enable a more precise quantification of the metabolic flux into the sialic acid biosynthetic pathway and its downstream effects. dtic.mil

Table 1: Effect of N-acetyl-D-mannosamine Analogs on Jurkat Cells

Compound Effect on Sialic Acid Pathway Apoptotic Effect
N-acetyl-D-mannosamine (ManNAc) Baseline flux None
Ac4ManNLev Inhibited flux Highly toxic
Ac4ManNHomoLev Inhibited flux Highly toxic
Other Analogs (less toxic) Increased or no measurable impact on flux Decreased cell viability with increased N-acyl chain length

Primary cell cultures, such as hippocampal neurons, provide a more physiologically relevant model for studying glycosylation. While specific studies utilizing this compound in these systems are not prevalent in the searched literature, the principles of metabolic labeling with unnatural monosaccharides have been established. These methods allow for the investigation of the temporal and spatial distributions of specific glycans, such as the polysialic acid on the neural cell adhesion molecule (PSA-NCAM), which plays a crucial role in neuronal development. The use of isotopically labeled precursors like this compound would be a powerful extension of these studies, enabling the quantification of glycan dynamics during processes like neurite outgrowth and synapse formation.

Analysis of Glycan Turnover Rates and Remodeling Processes in Biological Systems

Understanding the rate at which glycans are synthesized, degraded, and remodeled is crucial for comprehending their roles in cellular processes. Stable isotope labeling provides a robust method for measuring these dynamics. By introducing this compound into a biological system, the rate of incorporation of the 13C label into the sialic acid pool and its subsequent decay can be monitored over time using mass spectrometry.

This "pulse-chase" like approach, often referred to as Turnover and Replication Analysis by Isotope Labeling (TRAIL) when applied to proteins and cells, can be adapted for glycans. embopress.org The rate of appearance of 13C-labeled sialic acids reflects the rate of de novo synthesis, while the rate of disappearance of the label after switching back to an unlabeled precursor provides a measure of the turnover rate. This methodology can reveal how glycan turnover is affected by different physiological or pathological conditions. While the direct application of this compound for this purpose is not extensively documented in the searched results, the use of other stable isotopes like 15N for measuring protein turnover in vivo demonstrates the feasibility and power of this approach. embopress.org

Applications in Model Organisms (e.g., Escherichia coli, Drosophila melanogaster) for Glycosylation Research

Model organisms are invaluable for dissecting the genetic and biochemical pathways of glycosylation.

Escherichia coli : The K1 strain of E. coli produces a capsular polysialic acid, a key virulence factor. Studies have shown that E. coli K1 can transport and metabolize N-acetyl-D-mannosamine as a precursor for N-acetylneuraminic acid, the monomer of polysialic acid. nih.govsemanticscholar.org The transport of N-acetyl-D-mannosamine is mediated by the mannose phosphotransferase system. nih.gov While these studies used the unlabeled compound, the use of this compound in combination with 13C-based metabolic flux analysis would allow for a detailed quantitative analysis of the carbon flow from the precursor to the final polysialic acid capsule. nih.gov This would provide valuable information for understanding the regulation of this important bacterial pathogenicity determinant.

Drosophila melanogaster : The fruit fly, Drosophila melanogaster, is a powerful genetic model for studying the roles of glycosylation in development and disease. The N-glycan profile of Drosophila embryos has been characterized and includes a variety of structures. researchgate.net Metabolic labeling strategies using isotopically labeled amino acids (SILAC) have been successfully applied in Drosophila to study proteome dynamics. nih.govnih.gov Although specific studies using this compound for glycan analysis in Drosophila were not identified in the search results, the existing metabolic labeling protocols suggest that it would be a feasible approach to trace the incorporation of sialic acids into glycoproteins during different developmental stages.

Spatiotemporal Mapping of Glycosylation Events and Glycoconjugate Distribution

Determining the location of specific glycosylation events within cells and tissues is essential for understanding their function. Mass spectrometry imaging (MSI) is a powerful technique for visualizing the spatial distribution of molecules. When combined with stable isotope labeling, MSI can provide a spatiotemporal map of metabolic processes.

By administering this compound to an organism or a tissue slice, the incorporation of the 13C label into newly synthesized sialoglycoconjugates can be imaged by MSI. This would allow for the visualization of regions with active sialic acid biosynthesis and the tracking of the distribution of these newly formed glycans over time. While the searched literature does not provide specific examples of this application with this compound, the general methodology of using 13C-labeled precursors and MSI has been established for other metabolites, such as phospholipids. nih.gov This approach holds great promise for elucidating the spatial dynamics of glycosylation in complex biological systems.

Mechanistic Insights into Glycosylation Regulation and Perturbations

Influence of N-Acetyl-D-[2-13C]mannosamine Perturbations on Glycosylation Flux and Cellular Glycome

This compound (N-Acetyl-D-[2-13C]ManNAc) serves as a powerful tool in metabolic glycoengineering to trace and quantify the biosynthetic flux through the sialic acid pathway. As a stable, isotopically labeled precursor, it is readily taken up by cells and enters the sialic acid biosynthetic pathway, bypassing the initial rate-limiting step catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). nih.gov The carbon-13 label at the second carbon position allows for the precise tracking of the molecule as it is converted to N-acetylneuraminic acid (Neu5Ac, a major sialic acid) and subsequently incorporated into glycoproteins and glycolipids on the cell surface.

Research has shown that introducing exogenous ManNAc analogues can significantly perturb the natural glycosylation flux and alter the composition of the cellular glycome. Synthetic N-acyl-modified D-mannosamines are efficiently metabolized and can replace a significant fraction—between 10% and 85% depending on the cell type—of the natural sialic acids on cell surface sialoglycoconjugates. researchgate.net This demonstrates the high promiscuity and capacity of the sialic acid biosynthetic pathway. By using N-Acetyl-D-[2-13C]ManNAc, researchers can quantify this replacement and determine the rate of sialic acid biosynthesis and turnover.

Studies utilizing acetylated ManNAc derivatives have demonstrated a metabolic efficiency up to 900-fold greater than their non-acetylated counterparts, leading to a more profound impact on the cellular glycome. researchgate.net This increased efficiency is attributed to enhanced cellular uptake. researchgate.net The use of a ¹³C-labeled version in such studies enables a direct measurement of the metabolic flux and confirms that the observed changes in cell-surface sialylation are a direct result of the administered precursor. This approach is critical for understanding how perturbations in precursor availability affect the final glycan structures, which are vital for processes like cell-cell recognition and signaling. researchgate.netmdpi.com

Table 1: Impact of Exogenous ManNAc Analogue Administration on Cellular Sialylation
ManNAc AnalogueKey Research FindingReference
N-propanoyl-D-mannosamine (ManNProp)Incorporated into cell surface sialoglycoconjugates, replacing natural sialic acids and inducing proliferation in specific cell types (astrocytes, T-lymphocytes). researchgate.net
N-azidoacetyl-D-mannosamine (ManNAz)Introduces a chemically reactive azide (B81097) group onto the cell surface, allowing for bioorthogonal chemical ligation and labeling of glycans. researchgate.net
Acetylated ManNAc DerivativesMetabolized up to 900-fold more efficiently than non-acetylated versions, leading to significantly higher incorporation into the sialic acid pathway. researchgate.net
N-acetyl-D-mannosamine (ManNAc)Used in monoclonal antibody production to selectively reduce high-mannose (Man5) glycosylation without affecting other quality attributes. nih.gov

Elucidation of Endogenous Regulatory Mechanisms and Feedback Loops in Sialic Acid Metabolism

The biosynthesis of sialic acid is a tightly regulated process, and N-Acetyl-D-[2-13C]ManNAc is an invaluable probe for elucidating its complex endogenous regulatory mechanisms. The primary control point in mammalian sialic acid metabolism is the GNE enzyme. mdpi.com The epimerase activity of GNE, which converts UDP-GlcNAc to ManNAc, is subject to feedback inhibition by a downstream product, CMP-sialic acid (CMP-Neu5Ac). wikipedia.org This feedback loop ensures that the intracellular concentration of sialic acid is maintained within a narrow physiological range.

By introducing N-Acetyl-D-[2-13C]ManNAc into cells, researchers can bypass this primary feedback control point, as ManNAc is the product of the GNE epimerase step. nih.gov The labeled ManNAc is then phosphorylated by the kinase domain of GNE to form N-acetyl-D-mannosamine 6-phosphate. mdpi.com Tracing the fate of the ¹³C label allows for the quantification of metabolic flow through the subsequent steps and helps to identify other potential regulatory points. For instance, studies in Escherichia coli have shown that high concentrations of N-acetyl-D-mannosamine 6-phosphate can inhibit N-acetylneuraminate lyase, an enzyme involved in sialic acid synthesis in bacteria, indicating an additional layer of regulation. nih.gov

The use of isotopically labeled precursors like N-Acetyl-D-[2-13C]ManNAc enables metabolic flux analysis to model how the pathway responds to an influx of intermediates. This helps to understand the capacity of downstream enzymes and the dynamics of the feedback inhibition. For example, by measuring the rate of incorporation of ¹³C into CMP-Neu5Ac and subsequently into cell-surface glycans, one can infer the activity of the downstream pathway and how the endogenous, unlabeled pool of precursors is affected by the feedback mechanism.

Investigation of Glycosylation Deficiencies in Research Models of Congenital Disorders of Glycosylation (e.g., GNE Myopathy, Sialuria)

N-Acetyl-D-[2-13C]ManNAc is particularly useful in studying Congenital Disorders of Glycosylation (CDG), a group of rare genetic diseases caused by defects in the synthesis and processing of glycans. nih.govnih.gov One of the most relevant disorders is GNE myopathy, an autosomal recessive muscle disease caused by mutations in the GNE gene. researchgate.net These mutations impair the enzymatic activity of GNE, leading to reduced production of ManNAc and, consequently, a deficiency in sialic acid biosynthesis. nih.govresearchgate.net This results in the hyposialylation of glycoproteins in skeletal muscle, which is believed to be a critical factor in the disease's pathology. nih.gov

In research models of GNE myopathy, administering ManNAc serves as a substrate replacement therapy. It bypasses the defective GNE epimerase step, providing the necessary precursor for the rest of the pathway to synthesize sialic acid. nih.gov The use of N-Acetyl-D-[2-13C]ManNAc allows for the unambiguous demonstration of this mechanism. By tracking the ¹³C label, researchers can confirm that the administered compound is directly converted into sialic acid and incorporated into muscle cell glycoproteins, thereby restoring sialylation. Clinical studies have confirmed that oral ManNAc administration increases plasma N-acetylneuraminic acid (Neu5Ac) and improves muscle sialylation in patients with GNE myopathy. nih.govresearchgate.net

This labeled compound can also be used to study other CDGs related to sialic acid metabolism, such as Sialuria, which is characterized by the overproduction and excretion of free sialic acid due to a failure in the feedback inhibition mechanism of the GNE enzyme. By tracing the metabolic fate of N-Acetyl-D-[2-13C]ManNAc in cellular models of Sialuria, researchers can better understand the dysregulation of the metabolic flux that leads to sialic acid accumulation.

Table 2: Application of ManNAc in GNE Myopathy Research
Research Model/Study TypeKey FindingSignificanceReference
Mouse Model of GNE MyopathyOral administration of ManNAc increased Neu5Ac biosynthesis, improved muscle sialylation, and prevented skeletal muscle deterioration.Provides preclinical evidence for ManNAc as a viable substrate replacement therapy. nih.gov
Phase 2 Clinical Study in HumansOral ManNAc improved Neu5Ac biosynthesis and sarcolemmal sialylation in patients with GNE myopathy.Demonstrates biochemical efficacy and the intended mechanism of action in humans. nih.govresearchgate.net
Patient-Derived Myoblasts (GNE-CDG)Treatment with a phosphoramidate prodrug of ManNAc 6-phosphate led to a greater increase in sialic acid levels compared to ManNAc 6-phosphate itself.Highlights the potential of prodrug strategies to enhance intracellular delivery and therapeutic effect. nih.gov
Population Pharmacokinetic ModelDeveloped a model to characterize plasma ManNAc and its conversion to Neu5Ac in GNE myopathy subjects.Allows for the evaluation and optimization of ManNAc dosing regimens. nih.gov

Understanding the Mechanism of Action of Small Molecule Modulators and Inhibitors of Glycosylation Pathways

N-Acetyl-D-[2-13C]ManNAc is a critical tool for investigating how small molecule modulators, including activators and inhibitors, affect glycosylation pathways. The sialic acid pathway can be targeted by various compounds, and understanding their precise mechanism of action is essential for drug development and for dissecting the biological roles of glycosylation.

When studying a potential inhibitor of an enzyme downstream of ManNAc kinase, for example, N-acetylneuraminate-9-phosphate synthase (NANS), researchers can use N-Acetyl-D-[2-13C]ManNAc as a metabolic tracer. In the presence of the inhibitor, one would expect to observe a buildup of the labeled upstream intermediate, this compound 6-phosphate, and a corresponding decrease in the production of labeled sialic acid and its incorporation into glycoconjugates. This provides direct evidence of the inhibitor's target and its effect on the metabolic flux.

Conversely, the compound can be used to assess the efficacy of small molecules designed to enhance glycosylation. In the production of therapeutic monoclonal antibodies, for instance, the glycosylation profile is a critical quality attribute. nih.gov Small molecule additives are often used in cell culture media to modulate the final glycan structures. By adding N-Acetyl-D-[2-13C]ManNAc to the culture, the specific impact of these modulators on the sialylation pathway can be quantified, distinguishing their effects from other glycosylation pathways. This allows for a more rational design of strategies to produce biologics with desired glycoforms. The use of various N-acyl derivatives of mannosamine (B8667444) has already revealed unexpected functions of the sialic acid N-acyl side chain in mediating interactions between viruses and host cells, showcasing the power of using small molecule modulators to probe biological systems. researchgate.net

Development of N Acetyl D Mannosamine Analogs and Derivatives As Advanced Research Probes

Design and Synthesis of Chemically Modified ManNAc Analogs for Metabolic Oligosaccharide Engineering (MOE)

Metabolic oligosaccharide engineering (MOE) is a powerful technique that utilizes the cell's own biosynthetic machinery to incorporate unnatural monosaccharides into glycans. nih.gov This approach allows for the modification of cell surface sugars, enabling detailed studies of their roles in various biological processes. The design and synthesis of chemically modified N-Acetyl-D-mannosamine (ManNAc) analogs are central to the success of MOE.

The sialic acid biosynthetic pathway is remarkably permissive, capable of processing a variety of ManNAc derivatives with modifications at the N-acyl group. rsc.org This tolerance allows for the introduction of chemical reporters, such as isotopic labels, into the sialic acid pathway. One such analog is N-Acetyl-D-[2-13C]mannosamine, where the carbon atom at the 2-position of the N-acetyl group is replaced with a stable ¹³C isotope.

The synthesis of N-Acetyl-D-[2-¹³C]mannosamine can be achieved by activating acetic acid-2-¹³C to an N-hydroxysuccinimide (NHS) ester and subsequently coupling it to mannosamine (B8667444). rsc.org This isotopically labeled precursor can then be supplied to cells, where it is metabolized and incorporated into sialic acids. The ¹³C label serves as a spectroscopic probe, allowing for the real-time monitoring of metabolic flux through the sialic acid biosynthesis pathway using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org

By tracking the ¹³C label, researchers can quantify the rate of conversion of ManNAc to its downstream metabolites, providing valuable insights into the regulation of this crucial pathway. creative-proteomics.com This method is particularly useful for studying the effects of genetic mutations or pharmacological interventions on sialic acid metabolism.

Table 1: Examples of Chemically Modified ManNAc Analogs for MOE
ManNAc AnalogModificationPrimary Application in MOE
This compound¹³C isotopic label at the N-acetyl groupMetabolic flux analysis and real-time pathway monitoring by NMR. nih.govrsc.org
N-Azidoacetylmannosamine (ManNAz)Azide (B81097) group on the N-acetyl side chainBioorthogonal labeling for glycan imaging and proteomics. rsc.org
N-Levulinoylmannosamine (ManLev)Ketone group on the N-acyl side chainSemi-bioorthogonal labeling for cell surface engineering. rsc.org
Peracetylated ManNAc Analogs (e.g., Ac₄ManNAz)Acetylation of hydroxyl groupsEnhanced cell permeability and metabolic incorporation. nih.gov

Incorporation of Bioorthogonal Chemical Handles into ManNAc Derivatives for Glycan Imaging and Proteomic Capture

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.org The incorporation of bioorthogonal chemical handles into ManNAc derivatives has revolutionized the study of glycans, enabling their visualization and proteomic analysis in live cells and organisms.

Commonly used bioorthogonal handles include azides and alkynes, which can undergo highly specific ligation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov ManNAc analogs bearing these functional groups, like N-azidoacetylmannosamine (ManNAz), are fed to cells and incorporated into sialic acids on the cell surface. rsc.org Subsequent reaction with a complementary probe (e.g., a fluorescently tagged alkyne) allows for the specific labeling of sialoglycans. nih.gov

While not explicitly detailed in existing literature as a single molecule, the combination of a ¹³C isotopic label with a bioorthogonal handle in a ManNAc derivative, such as a [2-¹³C]-N-azidoacetylmannosamine, would create a multifunctional probe. Such a molecule would allow for simultaneous tracing of metabolic pathways via NMR or mass spectrometry and visualization or capture of the resulting glycans. This dual-labeling strategy would offer a powerful tool for correlating metabolic flux with the spatial and temporal dynamics of glycan expression.

The principle of combining stable isotope labeling with bioorthogonal handles has been demonstrated in other contexts, such as with amino acids for proteomic analysis. nih.govspringernature.com Applying this concept to ManNAc analogs would provide a novel and powerful approach for dissecting the complexities of glycan metabolism and function.

Utilization of Analogs to Dissect Enzyme Substrate Specificity and Pathway Branching Points

N-Acetyl-D-[2-¹³C]mannosamine is particularly well-suited for these studies. Real-time NMR spectroscopy can be used to monitor the enzymatic conversion of this labeled substrate by key enzymes such as UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE/MNK). nih.govrsc.org For instance, the phosphorylation of ManNAc to ManNAc-6-phosphate can be followed by observing the distinct chemical shifts of the ¹³C-labeled N-acetyl methyl group in the substrate and the product. rsc.org

These experiments can reveal important information about enzyme kinetics and substrate preferences. For example, competition experiments using ¹³C-labeled ManNAc and other unlabeled sugars can determine if other carbohydrates interfere with ManNAc phosphorylation. rsc.org Such studies have suggested that an N-acetylglucosamine-preferring kinase may be responsible for the phosphorylation of externally supplied ManNAc. nih.govrsc.org

Furthermore, isotopic labeling can help to elucidate pathway branching. By tracing the fate of the ¹³C label, it is possible to determine if the modified ManNAc analog is exclusively channeled into sialic acid biosynthesis or if it enters other metabolic pathways. This information is crucial for the accurate interpretation of data from metabolic oligosaccharide engineering experiments.

Table 2: Illustrative NMR Data for Monitoring ManNAc Phosphorylation
Compound¹H Chemical Shift (ppm) of N-Ac methyl group¹³C Chemical Shift (ppm) of N-Ac methyl groupObservation
This compound~2.05~23.0Signal decreases over time as the substrate is consumed.
This compound-6-phosphate~2.10~23.5Signal increases over time as the product is formed.

Note: The chemical shift values are hypothetical and for illustrative purposes to demonstrate the principle of using NMR to distinguish between the substrate and product.

Emerging Research Avenues and Methodological Advancements

Integration of N-Acetyl-D-[2-13C]mannosamine Tracing with Systems Biology Approaches (e.g., Glycomics, Metabolomics, Proteomics)

The use of stable isotope tracers is a cornerstone of modern systems biology, enabling the dynamic tracking of metabolic pathways. nih.govnih.gov this compound, as a direct precursor in the sialic acid pathway, offers a targeted approach to complement broader tracers like ¹³C-labeled glucose. rsc.orgnih.gov When cells are cultured with this compound, the ¹³C label is incorporated into downstream metabolites, including N-acetylneuraminic acid (Neu5Ac) and subsequently into sialylated glycoproteins. oup.com This targeted labeling allows researchers to precisely trace the flow of this specific precursor through the pathway and its ultimate fate in complex biological systems.

The integration of this tracing with 'omics' platforms provides a multi-dimensional view of cellular processes:

Metabolomics: Mass spectrometry-based metabolomics can identify and quantify the ¹³C-labeled intermediates of the sialic acid pathway. nih.gov This allows for the direct measurement of substrate conversion and the identification of potential metabolic bottlenecks or shunts. By tracking the appearance of the ¹³C label in molecules like CMP-sialic acid, researchers can quantify the activity of the pathway under different conditions. nih.gov

Glycomics: Following metabolic labeling, glycans can be released from glycoproteins and analyzed by mass spectrometry. ukisotope.com The presence of a mass shift corresponding to the ¹³C isotope in sialic acid residues provides direct evidence of their de novo synthesis and incorporation. This approach enables the quantitative analysis of how metabolic flux impacts the sialylation of the entire glycome. nih.gov

Proteomics: At the proteomic level, ¹³C-labeled sialic acids can be identified on specific glycoproteins. nih.gov Using advanced mass spectrometry techniques, it is possible to pinpoint the exact glycosylation sites that have incorporated the label, revealing which proteins are being actively sialylated. This site-specific information is crucial for understanding how changes in metabolic flux can selectively alter the function of specific proteins and cellular pathways. nih.govnih.gov

Table 1: Integration of this compound Tracing with Systems Biology

Systems Biology Approach Key Application with Labeled Tracer Example Data Output
Metabolomics Tracing the conversion of ManNAc into sialic acid pathway intermediates. Mass isotopomer distribution of CMP-Neu5Ac, showing the fraction derived from the labeled precursor.
Glycomics Quantifying the incorporation of newly synthesized sialic acids into the total cellular glycome. Relative abundance of ¹³C-labeled vs. unlabeled sialylated N-glycans and O-glycans.
Proteomics Identifying specific glycoproteins and glycosylation sites that are actively sialylated. A list of identified glycopeptides with mass shifts indicating the presence of ¹³C-sialic acid.

Development of High-Throughput Screening Methodologies for Glycosylation Pathway Modulators Utilizing Labeled Substrates

The discovery of small molecules that can modulate glycosylation pathways is of significant therapeutic interest. High-throughput screening (HTS) provides a mechanism for testing large chemical libraries for such activity. mdpi.com Methodologies that utilize labeled substrates are particularly powerful for developing robust and sensitive assays.

Recent advancements have focused on creating direct, fluorescence-based assays for glycosyltransferases, the enzymes responsible for attaching sugars to proteins and lipids. whiterose.ac.uksfu.ca These assays often overcome the limitations of traditional radiolabel-based methods. whiterose.ac.uk For example, a fluorescently tagged donor substrate can be used, where its transfer to an acceptor molecule results in a change in fluorescence polarization or intensity. rndsystems.com This signal provides a direct readout of enzyme activity and can be adapted to a 96-well or 384-well plate format for automated screening. nih.gov

In this context, while this compound is an isotopic label not directly detectable by fluorescence, its derivatives or related labeled substrates are central to these HTS approaches. For instance, fluorophore-labeled versions of nucleotide sugars (like GDP-Fucose or CMP-Sialic Acid) are used to directly measure the activity of fucosyltransferases and sialyltransferases. rndsystems.comresearchgate.net The principle involves developing assays that report on the transfer of a labeled sugar unit, which can be screened against libraries of compounds to find inhibitors or activators of the specific glycosylation enzymes. sfu.ca

Table 2: Principles of High-Throughput Screening Assays for Glycosylation Modulators

Assay Principle Description Advantage
Fluorescence Polarization (FP) A small, fluorescently labeled donor substrate tumbles rapidly (low polarization). Upon enzymatic transfer to a large acceptor protein, it tumbles slowly (high polarization). Homogeneous assay (no separation steps required), highly sensitive.
Coupled Enzyme Assay The product of the glycosyltransferase reaction (e.g., UDP) is converted by a second enzyme into a detectable signal (e.g., light or color). Versatile and can be applied to many different glycosyltransferases.
Direct Fluorescent Transfer A fluorescently labeled sugar is transferred to a substrate immobilized on a bead or plate. Unreacted fluorescent substrate is washed away before signal detection. Direct measurement of product formation, reducing false positives from coupled-assay interference. sfu.ca

Innovations in In Vivo Isotopic Labeling and Advanced Imaging Techniques for Glycan Dynamics

Understanding glycan dynamics in a living organism presents a significant challenge. Innovations in labeling and imaging are providing unprecedented windows into these processes. Isotopic labeling with precursors like this compound is a key strategy for tracing metabolic flux in vivo. creative-proteomics.com Following administration of the labeled sugar to an animal model, tissues can be analyzed to measure the incorporation of the ¹³C label into the glycome, providing a dynamic measure of pathway activity in different organs. creative-proteomics.com

A parallel and powerful innovation is the use of metabolic labeling with bioorthogonal chemical reporters. nih.govnews-medical.net In this approach, cells are fed unnatural monosaccharide analogs that contain a chemically unique functional group, such as an azide (B81097) or an alkyne. nih.gov These reporters are incorporated by the cell's own biosynthetic machinery into glycans. nih.gov Because the azide and alkyne groups are biologically inert, they can be specifically detected by reaction with complementary probes (e.g., a fluorescent alkyne can react with an azide-labeled glycan via "click chemistry"). researchgate.net

This strategy has enabled advanced imaging of glycans in living cells and even whole organisms like zebrafish. nih.gov Researchers can visualize the spatial distribution of newly synthesized glycans and track their changes over time during processes like development and disease. nih.gov More recently, this metabolic labeling has been combined with magnetic resonance imaging (MRI) by using gadolinium-based bioorthogonal probes, allowing for the first non-invasive, tomographic imaging of glycosylated tissues in live mice. nih.govcam.ac.uk

Table 3: Comparison of In Vivo Labeling and Imaging Strategies for Glycans

Technique Label Type Detection Method Primary Application
Isotopic Labeling Stable Isotope (e.g., ¹³C in ManNAc) Mass Spectrometry (MS) Quantitative metabolic flux analysis; tracing atom fate from precursor to product. creative-proteomics.com
Bioorthogonal Labeling Chemical Reporter (e.g., Azide, Alkyne) Fluorescence Microscopy, MRI Spatial imaging of glycan localization and dynamics in cells and organisms. nih.govnih.gov

Computational Modeling and Flux Balance Analysis Informed by Quantitative Isotope Tracing Data

Computational modeling provides a framework for interpreting the complex datasets generated by isotope tracing experiments. whiterose.ac.uk Two key approaches are ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Flux Balance Analysis (FBA). biosynsis.comnih.gov

Flux Balance Analysis (FBA) is a mathematical method that simulates metabolism using a genome-scale reconstruction of an organism's metabolic network. wikipedia.orgresearchgate.net FBA calculates the flow of metabolites through the network but does not typically require kinetic parameters; instead, it relies on constraints such as nutrient uptake rates and a defined biological objective, like maximizing biomass production. nih.gov

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a more refined technique that uses data from stable isotope tracing experiments to provide high-resolution quantification of intracellular metabolic fluxes. biosynsis.comcreative-proteomics.com The process involves:

Labeling Experiment: Cells or organisms are cultured with an isotopically labeled substrate, such as this compound.

Data Acquisition: Mass spectrometry is used to measure the mass isotopomer distribution (MID) of downstream metabolites—that is, the relative abundance of molecules with zero, one, two, or more ¹³C atoms. researchgate.net

Computational Fitting: An in silico model of the relevant metabolic pathways is created. The experimental MIDs are then used to constrain the model, and an optimization algorithm calculates the set of metabolic fluxes that best reproduces the observed labeling patterns. nih.gov

Data from this compound tracing provides crucial, specific constraints for modeling the sialic acid pathway. rsc.org By quantifying the incorporation of the ¹³C label into CMP-Neu5Ac and sialylated glycans, ¹³C-MFA can precisely calculate the rate of flux through this pathway, offering a quantitative understanding of how cells regulate sialic acid production in response to genetic or environmental changes. nih.govresearchgate.net

Table 4: Components of a ¹³C-MFA Model for the Sialic Acid Pathway

Model Component Description Example using this compound
Metabolic Network A defined set of biochemical reactions and their stoichiometry. Reactions from UDP-GlcNAc to ManNAc, ManNAc to ManNAc-6-P, and subsequent steps to CMP-Neu5Ac. rsc.org
Isotopic Tracer Input The specific labeled substrate used in the experiment. This compound.
Experimental Data (Constraints) Measured mass isotopomer distributions of key metabolites. MS data showing the percentage of CMP-Neu5Ac that is unlabeled (M+0) vs. labeled with one ¹³C atom (M+1).
Model Output (Flux Map) The calculated rates (fluxes) for each reaction in the network. A quantitative value for the rate of sialic acid biosynthesis (e.g., in nmol/mg protein/hr).

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of N-Acetyl-D-[2-13C]mannosamine (ManNAc) that influence its solubility and experimental handling?

  • Answer : ManNAc is a white crystalline powder with a molecular weight of 221.21 g/mol (anhydrous) and high water solubility, making it suitable for aqueous biological systems. The 13C label at the C2 position introduces isotopic specificity for metabolic tracing. Storage should prioritize desiccation to prevent hygroscopic degradation. Structural β-isomer dominance (via selective crystallization) may influence enzymatic recognition in glycan synthesis .

Q. How is N-Acetyl-D-mannosamine synthesized, and what purification methods ensure high-purity yields for research use?

  • Answer : ManNAc is synthesized via alkali-catalyzed isomerization of N-acetylglucosamine (GlcNAc), followed by selective crystallization to isolate the β-anomer. Purification involves recrystallization in ethanol-water mixtures and lyophilization. Purity validation requires HPLC (C18 column, UV detection at 195–210 nm) or NMR (monitoring anomeric proton signals at δ 5.1–5.3 ppm) .

Q. What analytical techniques are recommended for quantifying ManNAc in complex biological matrices?

  • Answer : High-performance liquid chromatography (HPLC) with pre-column derivatization using 9-fluorenylmethyl chloroformate (FMOC) or 2-aminobenzamide (2-AB) enhances sensitivity. Mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions (e.g., m/z 222.1 → 144.1 for ManNAc) improves specificity in cell lysates or serum .

Advanced Research Questions

Q. How does isotopic labeling (e.g., [2-13C]) in ManNAc enhance metabolic flux analysis in sialic acid biosynthesis?

  • Answer : The 13C label at C2 enables tracking via 13C-NMR (e.g., monitoring C2 chemical shifts in N-acetylneuraminic acid) or mass spectrometry (e.g., detecting +1 Da mass shifts in sialylated glycans). Isotopic enrichment studies in HEK293 cells require optimized media (e.g., glucose-free to avoid dilution) and quenching protocols to preserve metabolic intermediates .

Q. What experimental designs resolve contradictions in metabolic incorporation efficiency of ManNAc derivatives across prokaryotic vs. eukaryotic systems?

  • Answer : In Haemophilus ducreyi, sialylation depends on exogenous sialic acid, not ManNAc, whereas mammalian systems (e.g., CHO cells) utilize ManNAc for sialic acid salvage. Comparative studies should use:

  • Labeled precursors : [13C]ManNAc vs. [13C]NeuAc.
  • Analytical tools : MALDI-TOF for LOS glycoforms (prokaryotes) vs. LC-ESI-MS for glycoproteins (eukaryotes).
  • Dose-response assays to quantify incorporation thresholds (e.g., 1.3 µM NeuAc yields 50% sialylation in H. ducreyi) .

Q. How can enzymatic phosphorylation of ManNAc be characterized to elucidate its role in sialic acid pathway regulation?

  • Answer : In vitro kinase assays with recombinant N-acetylmannosamine kinase (e.g., from rat liver) require:

  • Substrate : 2 mM ManNAc + [γ-32P]ATP.
  • Reaction conditions : 37°C, pH 7.4, 10 mM MgCl₂.
  • Analysis : TLC (cellulose plates, isobutyric acid/NH₄OH solvent) to separate ManNAc-6-phosphate. Quantify radiometric signals and compare kinetic parameters (Km, Vmax) across isoforms .

Q. What strategies mitigate artifactual deacetylation of ManNAc during sample preparation for glycomics studies?

  • Answer : Deacetylation by esterases can be suppressed using:

  • Inhibitors : 1 mM PMSF or 0.1 mM sodium orthovanadate.
  • Low-temperature processing : Snap-freeze samples in liquid N₂.
  • Validation : Parallel LC-MS runs with deuterated internal standards (e.g., D4-acetyl groups) to track degradation .

Q. How do norbornene-modified ManNAc derivatives improve metabolic glycoengineering (MGE) efficiency in live-cell labeling?

  • Answer : Norbornene tags (e.g., Nb-ManNAc) enable bioorthogonal click chemistry (e.g., inverse electron-demand Diels-Alder reactions) for glycan visualization. Key steps:

  • Synthesis : Chemoenzymatic coupling of norbornene to ManNAc using UDP-sugar pyrophosphorylase.
  • Kinetic validation : Compare incorporation rates via flow cytometry using tetrazine-fluorophore probes.
  • Applications : Spatiotemporal tracking of sialylation in 3D tumor spheroids .

Methodological Notes

  • Contradictions in Literature : highlights organism-specific differences in ManNAc utilization, necessitating system-specific controls.
  • Advanced Tools : FT-ICR MS ( ) provides <2 ppm mass accuracy for glycoform identification, while Q-TOF enables MS/MS sequencing.

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